1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a triazole ring and a piperidine ring connected by a prop-2-en-1-one linker
Preparation Methods
The synthesis of 1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-1,2,4-triazole, piperidine, and propargyl bromide.
Synthetic Route: The reaction involves the alkylation of 1H-1,2,4-triazole with propargyl bromide to form 3-(1H-1,2,4-triazol-1-yl)prop-2-yne. This intermediate is then subjected to a cycloaddition reaction with piperidine to yield the final product.
Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a base such as potassium carbonate or sodium hydride.
Chemical Reactions Analysis
1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Materials Science: The compound is investigated for its potential use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves:
Comparison with Similar Compounds
1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one can be compared with similar compounds:
Similar Compounds: Compounds such as 3-(1H-1,2,4-triazol-1-yl)propan-1-ol, 1,3-diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones, and 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids share structural similarities .
Uniqueness: The presence of both a triazole and a piperidine ring in this compound provides unique reactivity and biological activity compared to its analogs. .
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-10(15)13-5-3-4-9(6-13)14-8-11-7-12-14/h2,7-9H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEUZHORGHMFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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